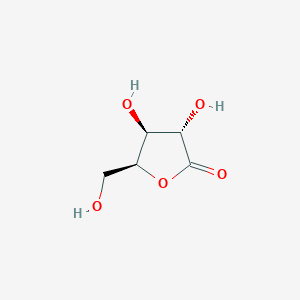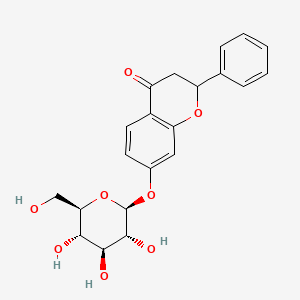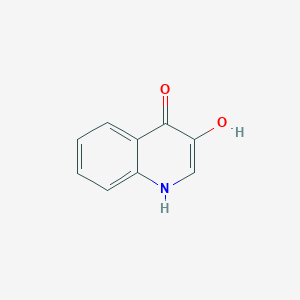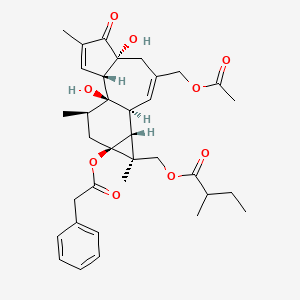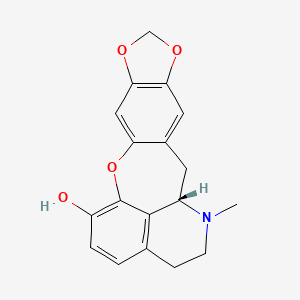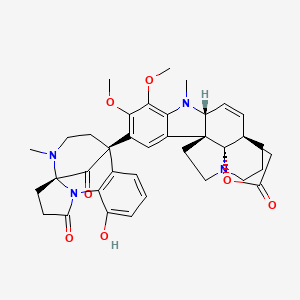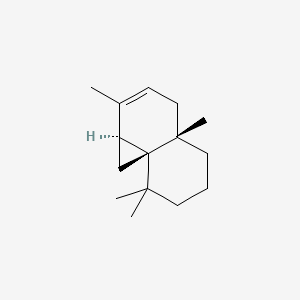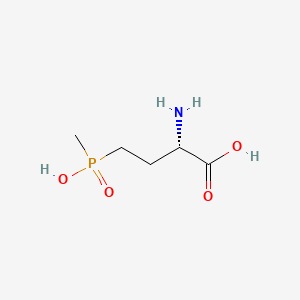
Glufosinate-P
Overview
Description
Glufosinate-P, also known as phosphinothricin-P or L-glufosinate, is a herbicide . It is primarily absorbed by plants through their leaves and other green parts . It is used to control a wide range of weeds and grasses .
Synthesis Analysis
Glufosinate-P can be produced from glufosinate P hydrochloride salt. The process involves dissolving the salt in a mixed solvent of water and an alcohol, followed by neutralization with a base to crystallize glufosinate P free acid . Another method involves using a reversed-phase high-performance liquid chromatography (HPLC) system with a fluorescence detector after derivatization .Molecular Structure Analysis
The molecular formula of Glufosinate-P is C5H12NO4P . It is a chiral molecule, and Glufosinate-P is the L-enantiomer, which is more herbicidally active .Chemical Reactions Analysis
Glufosinate-P in farmland soil can be extracted with a mixed alkaline solution and further derivatized with 9-fluorenyl methyl chloroformate (FMOC) at 25 °C for 1 hour . The derivatives can then be separated and determined by high-performance liquid chromatography (HPLC) with fluorescence detection .Physical And Chemical Properties Analysis
Glufosinate-P is a 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid . It is used as a herbicide, generally as the corresponding ammonium or sodium salts, known as glufosinate-P-ammonium and glufosinate-P-sodium, respectively .Scientific Research Applications
Herbicidal Activity in Farmland Soil
Specific Scientific Field
Agronomy and Environmental Science
Summary
Glufosinate-P (GLUF-P) is a herbicide widely used in agriculture. It inhibits the enzyme glutamine synthetase (GS), which plays a crucial role in plant nitrogen metabolism. GLUF-P effectively controls a broad range of weeds in farmland soil.
Experimental Procedures
Results
- The proposed method is highly sensitive and suitable for GLUF-P residue determination in farmland soil .
Synergistic Effects with Protoporphyrinogen Oxidase (PPO) Inhibitors
Specific Scientific Field
Plant Biochemistry and Physiology
Summary
GLUF-P enhances the activity of PPO inhibitors by accumulating glutamate and protoporphyrin, leading to increased levels of reactive oxygen species (ROS) and lipid peroxidation. This synergism overcomes environmental limitations on GLUF-P efficacy .
Non-Crop Areas and Transgenic Crops
Specific Scientific Field
Agricultural Ecology
Summary
GLUF-P is used in non-crop areas, orchards, and vineyards. It also serves as a postemergence weed control herbicide in transgenic crops expressing a phosphinothricin acetyltransferase gene (Liberty Link, BASF) .
Environmental Fate and Persistence
Specific Scientific Field
Environmental Chemistry
Summary
GLUF-P is highly soluble in water, volatile, and has low leaching risk to groundwater. It is non-persistent in soils but may persist in aquatic systems .
Safety And Hazards
Glufosinate-P can be harmful if swallowed or in contact with skin . It is toxic if inhaled and may damage fertility . It is suspected of damaging the unborn child . Therefore, it is advised to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas, or vapors .
properties
IUPAC Name |
(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJOBQBIJHVGMQ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020544 | |
| Record name | Glufosinate-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glufosinate-P | |
CAS RN |
35597-44-5 | |
| Record name | Phosphinothricin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35597-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glufosinate-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUFOSINATE-P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72P470U27C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

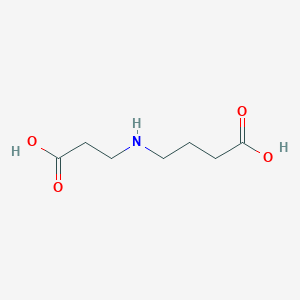

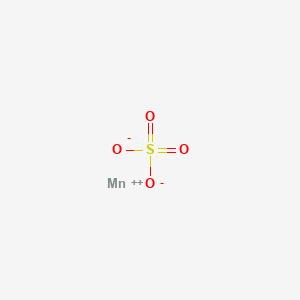
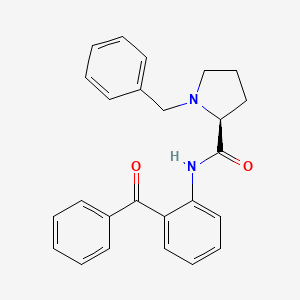
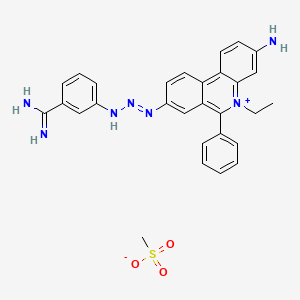
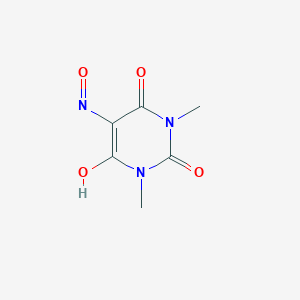
![7-Chloro-8-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1203577.png)
